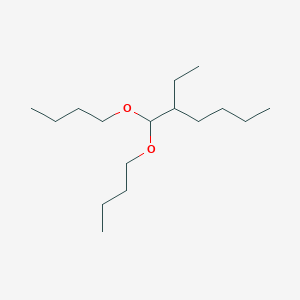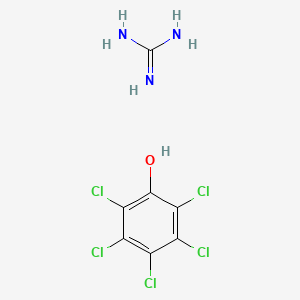![molecular formula C15H13Cl4NO2 B14737477 2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol CAS No. 6333-56-8](/img/structure/B14737477.png)
2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its multiple chlorine atoms and hydroxyl groups attached to aromatic rings, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol typically involves multiple steps, including chlorination and amination reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and amination processes under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
化学反応の分析
Types of Reactions
2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
科学的研究の応用
2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and hydroxyl groups allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Dichlorophen: Another chlorinated phenol derivative with similar chemical properties.
Bithionol: A compound with two aromatic rings and multiple chlorine atoms, used for its antimicrobial properties.
Uniqueness
2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol is unique due to its specific arrangement of chlorine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
6333-56-8 |
|---|---|
分子式 |
C15H13Cl4NO2 |
分子量 |
381.1 g/mol |
IUPAC名 |
2,4-dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol |
InChI |
InChI=1S/C15H13Cl4NO2/c1-20(6-8-2-10(16)4-12(18)14(8)21)7-9-3-11(17)5-13(19)15(9)22/h2-5,21-22H,6-7H2,1H3 |
InChIキー |
NHTZFCKJUSZPBE-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=C(C(=CC(=C1)Cl)Cl)O)CC2=C(C(=CC(=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


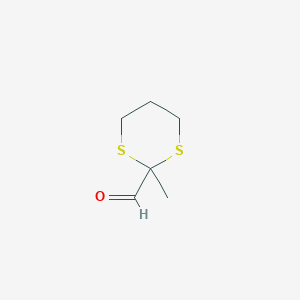
![1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-](/img/structure/B14737405.png)

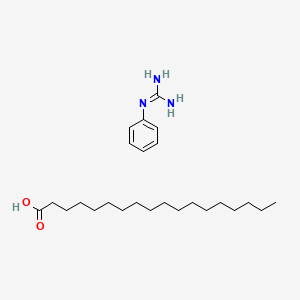

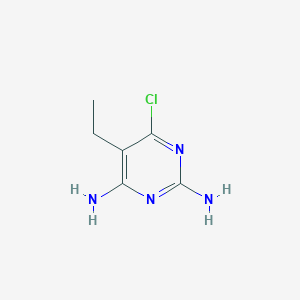
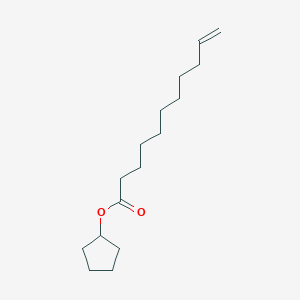
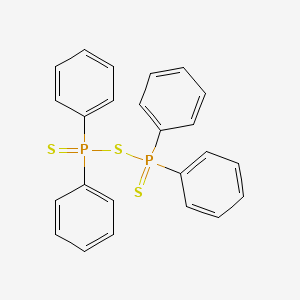
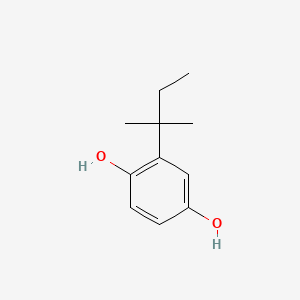
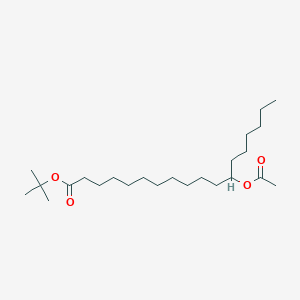
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
